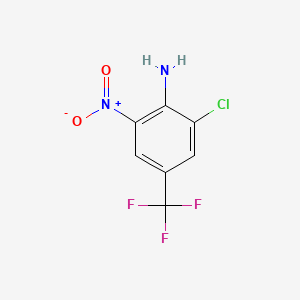

2-Chloro-6-nitro-4-(trifluoromethyl)aniline

描述

2-Chloro-6-nitro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4ClF3N2O2. It is also known as 4-Amino-3-chloro-5-nitrobenzotrifluoride. This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to an aniline ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties .

属性

IUPAC Name |

2-chloro-6-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O2/c8-4-1-3(7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWRJMVXRUKFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370109 | |

| Record name | 4-Amino-3-chloro-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57729-79-0 | |

| Record name | 4-Amino-3-chloro-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-nitro-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chlorination of 4-(Trifluoromethyl)aniline

The precursor 2-Chloro-4-(trifluoromethyl)aniline is synthesized via electrophilic aromatic substitution. Chlorine gas is introduced to 4-(trifluoromethyl)aniline in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) at 70–80°C. The trifluoromethyl group directs chlorination to the ortho position, yielding the monosubstituted product.

Table 1: Chlorination Reaction Parameters

| Parameter | Conditions |

|---|---|

| Starting Material | 4-(Trifluoromethyl)aniline |

| Reagent | Cl₂ gas |

| Catalyst | FeCl₃ (5–10 mol%) |

| Temperature | 70–80°C |

| Reaction Time | 4–6 hours |

| Yield | 85–90% |

Nitration of 2-Chloro-4-(trifluoromethyl)aniline

The chlorinated intermediate undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitro group is introduced at the para position relative to the trifluoromethyl group, resulting in the final product.

Table 2: Nitration Reaction Parameters

Direct Halogenation-Nitration of Trifluoromethylbenzene Derivatives

An alternative one-pot approach involves sequential halogenation and nitration of trifluoromethylbenzene derivatives. This method avoids isolating intermediates, improving efficiency.

Reaction Conditions

4-Chloro-3-nitrobenzotrifluoride is reacted with excess aqueous ammonia under high-pressure conditions (10–15 bar) at 100–120°C. Copper catalysts (e.g., CuCO₃ or Cu₂O) enhance reaction rates and selectivity.

Table 3: One-Pot Synthesis Parameters

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability. Continuous flow reactors are employed to maintain precise temperature and pressure control during nitration, reducing byproduct formation.

Key Optimizations

- Reagent Recycling : Ammoniacal mother liquor is partially reused in subsequent batches to minimize waste.

- Catalyst Recovery : Copper catalysts are filtered and regenerated, reducing raw material costs.

- Automated Purification : Centrifugal partition chromatography ensures high-purity (>98%) product output.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nitration-Chlorination | 75–80% | >95% | Moderate | High |

| One-Pot Ammonolysis | 95–99% | >98% | High | Moderate |

| Industrial Flow Reactor | 90–95% | >99% | Very High | Very High |

Challenges and Solutions

- Byproduct Formation : Over-nitration or regioisomers may arise due to harsh conditions. Mitigation includes stoichiometric control and real-time HPLC monitoring.

- Corrosion : Stainless steel reactors with PTFE linings resist acidic and ammoniacal environments.

- Waste Management : Ammonium chloride byproducts are neutralized and repurposed as fertilizer components.

化学反应分析

Types of Reactions

2-Chloro-6-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 2-Chloro-6-amino-4-(trifluoromethyl)aniline.

Substitution: Formation of various substituted aniline derivatives

科学研究应用

Scientific Research Applications

The compound has been utilized in several key areas of research:

- Organic Synthesis :

-

Pharmaceutical Development :

- This compound is explored for its potential as a precursor in the development of drugs targeting specific diseases. Its derivatives have shown promising activity against pathogens like Mycobacterium tuberculosis, indicating its potential use in treating resistant strains of tuberculosis.

-

Analytical Chemistry :

- The compound is employed in analytical methods to detect and quantify specific analytes in complex mixtures, enhancing the accuracy of chemical analyses.

-

Non-Linear Optical Materials :

- Research indicates that derivatives of this compound may exhibit properties suitable for use in non-linear optical materials, which are crucial for advanced optical technologies.

-

Agricultural Applications :

- It has demonstrated antifungal activity against plant pathogens, suggesting its potential as an agricultural fungicide. Studies report effective concentrations (EC50) ranging from 0.28 to 36.9 µg/mL against various fungal pathogens, highlighting its viability for agricultural use.

Case Studies

Several studies illustrate the compound's applications:

- Antimicrobial Activity : A study assessed the pharmacokinetics and antimicrobial efficacy of this compound using in vivo models. Results indicated potent antimicrobial activity with low cytotoxicity in mammalian cells, supporting its development as a therapeutic agent.

- Synthesis of Derivatives : The synthesis of derivatives containing the trifluoromethyl group has been explored for their biological activities, including antitubercular effects. These derivatives have been screened for their ability to inhibit Mycobacterium tuberculosis, showcasing the compound's potential in drug repurposing efforts.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Pharmaceutical Development | Potential precursor for drugs targeting resistant pathogens |

| Analytical Chemistry | Used in detecting and quantifying analytes |

| Non-Linear Optical Materials | Explored for properties suitable for advanced optical technologies |

| Agricultural Applications | Demonstrated antifungal activity against plant pathogens |

作用机制

The mechanism of action of 2-Chloro-6-nitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows it to participate in redox reactions, while the chloro and trifluoromethyl groups influence its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

相似化合物的比较

Similar Compounds

- 2-Chloro-4-(trifluoromethyl)aniline

- 2,6-Dichloro-4-(trifluoromethyl)aniline

- 2-Nitro-4-(trifluoromethyl)aniline

Uniqueness

2-Chloro-6-nitro-4-(trifluoromethyl)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of chloro, nitro, and trifluoromethyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .

生物活性

2-Chloro-6-nitro-4-(trifluoromethyl)aniline is a halogenated aromatic amine compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of this compound's significance in medicinal chemistry and biological research.

This compound is characterized by its trifluoromethyl group, which enhances lipophilicity and metabolic stability, potentially affecting its bioavailability and efficacy in biological systems. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The trifluoromethyl group contributes to its hydrophobic interactions, which may enhance binding affinity to specific targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may interact with receptors, affecting signal transduction pathways critical for cellular responses.

Antimicrobial Properties

Research indicates that halogenated anilines exhibit significant antimicrobial activity. A study highlighted the antibacterial effects of similar compounds against various bacterial strains, suggesting that this compound could possess comparable properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

Antiparasitic Activity

In vitro studies have shown promising antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. The compound demonstrated effective inhibition with an IC50 value comparable to established antimalarial drugs.

Study 1: Antibacterial Activity

A recent investigation focused on the antibacterial efficacy of halogenated anilines, including derivatives of this compound. The study utilized molecular docking techniques to assess the binding interactions with bacterial proteins.

Findings:

- Enhanced binding affinity to clumping factor A from Staphylococcus aureus was observed.

- Compounds exhibited lower resistance profiles compared to traditional antibiotics.

Study 2: Antimalarial Efficacy

Another study explored the antimalarial potential of related compounds using Plasmodium falciparum strains. The results indicated that derivatives with similar structures displayed superior activity against chloroquine-resistant strains.

Results:

- Compounds exhibited IC50 values ranging from 0.5 to 1 µM against resistant strains.

- Molecular docking suggested strong interactions with dihydroorotate dehydrogenase, a critical enzyme in pyrimidine biosynthesis.

ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound has been evaluated in silico, indicating favorable characteristics for drug development:

| Parameter | Value |

|---|---|

| Molecular Weight | <500 g/mol |

| Caco-2 Permeability | >1.834 |

| Intestinal Absorption | 90.1–97.4% |

| Skin Permeability | -2.141 to -2.991 cm/h |

These results suggest good oral bioavailability and potential for transdermal delivery.

常见问题

Q. How can 2-chloro-6-nitro-4-(trifluoromethyl)aniline be reliably identified and characterized in laboratory settings?

Methodological Answer:

- Physical Properties : Confirm melting point (63–67°C) and molecular weight (240.58 g/mol) via differential scanning calorimetry (DSC) and mass spectrometry (MS) .

- Spectroscopic Analysis : Use H-NMR and C-NMR to verify structural integrity. For example, aromatic protons and trifluoromethyl () groups produce distinct splitting patterns and shifts .

- Chromatographic Purity : Employ reverse-phase HPLC with acetonitrile-water gradients (0.03% formic acid) to assess purity (>95%) and detect impurities .

Q. What are the primary synthetic routes for this compound?

Methodological Answer:

- Stepwise Functionalization : Start with 4-(trifluoromethyl)aniline derivatives. Introduce nitro groups via nitration under controlled acidic conditions (e.g., ), followed by chlorination using -chlorosuccinimide (NCS) or .

- Catalytic Optimization : Use palladium catalysts (e.g., ) in cross-coupling reactions to refine regioselectivity, as demonstrated in similar trifluoromethylated aniline syntheses .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage Conditions : Store as a powder at C for long-term stability (3 years) or C for short-term use (2 years). Solutions in acetonitrile or DMF should be aliquoted and stored at C (6 months) to prevent degradation .

- Safety Protocols : Follow EC No. 1907/2006 guidelines: use PPE (nitrile gloves, lab coats), conduct hazard training, and maintain exposure thresholds below 0.15 g/L .

Q. What electronic effects dominate the reactivity of this compound?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : The and groups reduce electron density on the aromatic ring, directing electrophilic substitution to the para position relative to chlorine. Basicity is significantly lower than non-EWG-substituted anilines (p ~2–3) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity?

Methodological Answer:

- Reagent Stoichiometry : Use a 1.05:1 molar ratio of NBS (N-bromosuccinimide) to substrate for controlled bromination, minimizing side reactions .

- Purification Techniques : Apply C18 reverse-phase chromatography with formic acid modifiers to isolate the product from byproducts like unreacted starting materials .

- Catalytic Screening : Test Pd/ligand systems (e.g., /Xantphos) to enhance coupling efficiency in multi-step syntheses .

Q. What analytical strategies are effective for detecting trace impurities in this compound?

Methodological Answer:

Q. How does the compound behave in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

- Buchwald–Hartwig Amination : React with aryl halides using and Josiphos ligands to form C–N bonds. Optimize temperature (80–100C) and solvent (DMF/toluene mixtures) for regioselectivity .

- Suzuki–Miyaura Coupling : Partner with boronic acids in the presence of (2 mol%) and base. Monitor reaction progress via TLC with UV visualization .

Q. What computational methods are suitable for studying its electronic structure?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to model frontier molecular orbitals (FMOs). The LUMO is localized on the nitro group, explaining electrophilic reactivity .

- Solvent Effects : Simulate solvation in acetonitrile using the PCM (Polarizable Continuum Model) to predict UV-Vis spectra ( ~265 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。